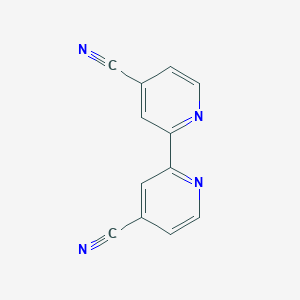

4,4'-Dicyano-2,2'-bipyridine

Overview

Description

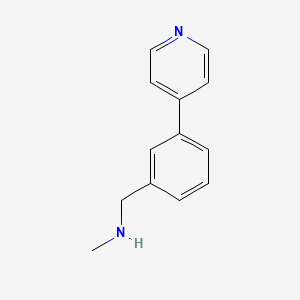

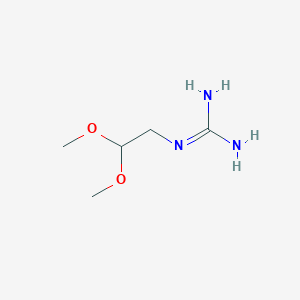

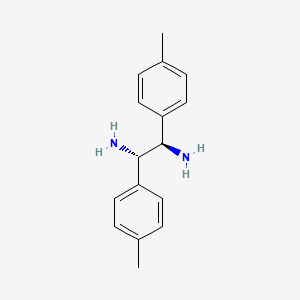

4,4’-Dicyano-2,2’-bipyridine is a chemical compound with the molecular formula C12H6N4 . It has an average mass of 206.203 Da and a monoisotopic mass of 206.059250 Da . It is used as a photosensitizer for solar fuel generation .

Synthesis Analysis

The synthesis of 4,4’-Dicyano-2,2’-bipyridine has been described in several studies . One study describes a one-step synthesis of 4,4’-Dicyano-2,2’-bipyridine and its corresponding ruthenium complexes .Molecular Structure Analysis

The molecular structure of 4,4’-Dicyano-2,2’-bipyridine is characterized by the presence of two pyridyl groups that can rotate along the carbon-carbon structure . The presence of cyano groups in the molecule lowers the energy of the LUMO (π*) .Chemical Reactions Analysis

4,4’-Dicyano-2,2’-bipyridine is known to undergo selective mono- or disubstitution processes under palladium catalysis . It is also a ligand that binds to molybdenum .Physical And Chemical Properties Analysis

4,4’-Dicyano-2,2’-bipyridine has a density of 1.3±0.1 g/cm3, a boiling point of 391.2±42.0 °C at 760 mmHg, and a flash point of 131.5±13.1 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 1.92 .Scientific Research Applications

Vapochromism and pH-dependent Coloration

Dicyano(4,4'-dicarboxy-2,2'-bipyridine)platinum(II) demonstrates exceptional vapochromism and color change depending on pH levels. Its sensitivity to vapor and pH changes is attributed to its 3D network structure, involving hydrogen bonds and Pt...Pt interactions (Kato et al., 2005).

Redox Activity and Electrochromic Aptitude

Mono- and di-quaternized 4,4′-bipyridine derivatives are significant in various disciplines due to their redox activity and electrochromic nature. These derivatives are often used as multifunctional materials in chromic phenomena, particularly in solvent-/medium- and environment-responsive applications (Papadakis, 2019).

Photosensitizers for Solar Fuel Generation

New photosensitizer complexes featuring 4,4′-dicyano-2,2′-bipyridine have been synthesized to facilitate water and zinc reduction. These compounds showed a narrower HOMO–LUMO gap and shorter excited-state lifetimes than their analogs, making them more efficient in certain solar fuel generation applications (Mills et al., 2014).

Synthesis of Ruthenium Complexes

The one-step synthesis of 4,4′-dicyano-2,2′-bipyridine and its corresponding ruthenium complexes has been explored. These complexes are important in studying metal-to-ligand charge-transfer processes, with potential applications in photovoltaics and catalysis (Losse et al., 2008).

Charge-Transfer Complexes

4,4′-Bipyridine is used in forming charge-transfer complexes with various benzoquinone derivatives. These complexes have been studied for their potential in improving physical and chemical properties for different applications, including nanotechnology and material science (Obaid et al., 2012).

Expanding Solid Form Landscape

Bipyridine isomers, including 4,4′-bipyridine, have been subjected to solid form screening for applications in coordination chemistry. The study of these forms has implications for their use in pharmaceuticals and materials science (Braun et al., 2021).

Luminescent Properties

Studies on luminescent rhenium(I) N-heterocyclic carbene complexes, including 4,4′-bipyridine derivatives, have contributed to the understanding of their excited-state properties. These properties are relevant in the development of new materials for electronics and photonics (Xue et al., 1998).

Magnetic Properties in Coordination Chemistry

Research involving the combination of 4,4′-bipyridine and dicyanamide has led to the synthesis of polymeric compounds with distinct magnetic properties. These findings are significant for applications in materials science, particularly in the development of magnetic materials (Martín et al., 2002).

Nonlinear Optical Chromophores

Rhenium(I) tricarbonyl complexes with 4,4′-dicyano-2,2′-bipyridyl have been used to prepare heterotrimetallic nonlinear optical chromophores. These complexes have potential applications in photonics, particularly in the development of materials with unique optical properties (Coe et al., 2016).

Dye-sensitized Solar Cells

2,2′-Bipyridine derivatives have been used as additives in dye-sensitized solar cells, demonstrating potential for improved solar energy conversion efficiencies. This research is crucial for the advancement of renewable energy technologies (Nguyen et al., 2018).

Catalysis in Carbon Dioxide Reduction

Re(bipy-tBu)(CO)3Cl complexes, including those with 4,4'-bipyridine derivatives, have shown improved catalytic activity for the reduction of carbon dioxide. This research is significant for carbon capture and storage technologies (Smieja & Kubiak, 2010).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMFOUVCDJGKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439972 | |

| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67491-43-4 | |

| Record name | 4,4'-DICYANO-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)

![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)